molecular formula C5H3Br3N2 B215229 2,5,6-Tribromopyridin-3-ylamine

2,5,6-Tribromopyridin-3-ylamine

Cat. No. B215229
M. Wt: 330.8 g/mol
InChI Key: MGMIEMKTBDDMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,6-Tribromopyridin-3-ylamine, commonly known as TBrPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a useful tool in various biochemical and physiological studies. TBrPA is a halogenated pyridine derivative that is highly reactive and can be synthesized using a variety of methods. In

Mechanism of Action

TBrPA inhibits the activity of PTPs by binding to the catalytic site of the enzyme, which prevents the dephosphorylation of tyrosine residues on target proteins. This results in the modulation of various cellular processes that are regulated by PTPs, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
TBrPA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that TBrPA can induce apoptosis in cancer cells, inhibit insulin signaling in adipocytes, and modulate the activity of immune cells. In vivo studies have shown that TBrPA can reduce the growth of tumors in mice, improve glucose tolerance in diabetic mice, and modulate the immune response in mice.

Advantages and Limitations for Lab Experiments

TBrPA has several advantages as a tool in scientific research, including its selectivity for PTPs, its ability to modulate various cellular processes, and its potential as a therapeutic agent for various diseases. However, TBrPA also has some limitations, including its high reactivity, which can lead to non-specific binding to proteins, and its potential toxicity, which can limit its use in vivo.

Future Directions

There are several future directions for the use of TBrPA in scientific research. One potential direction is the development of TBrPA-based therapies for various diseases, such as cancer and diabetes. Another direction is the identification of specific PTP targets for TBrPA, which can lead to the development of more selective inhibitors. Additionally, the use of TBrPA in combination with other drugs or therapies may enhance its effectiveness and reduce its potential toxicity.
Conclusion:
In conclusion, TBrPA is a highly reactive chemical compound that has gained significant attention in the field of scientific research due to its potential as a useful tool in various biochemical and physiological studies. TBrPA can be synthesized using various methods and has been shown to selectively inhibit the activity of PTPs, leading to the modulation of various cellular processes. TBrPA has several advantages as a tool in scientific research, including its selectivity for PTPs and its potential as a therapeutic agent for various diseases. However, TBrPA also has some limitations, including its high reactivity and potential toxicity. There are several future directions for the use of TBrPA in scientific research, including the development of TBrPA-based therapies and the identification of specific PTP targets.

Synthesis Methods

TBrPA can be synthesized using various methods, including the reaction of 2,5,6-tribromopyridine with ammonia in the presence of a palladium catalyst, or the reaction of 2,5,6-tribromo-3-chloropyridine with hydroxylamine hydrochloride in the presence of a base. These methods result in the formation of TBrPA, which is a white crystalline solid.

Scientific Research Applications

TBrPA has been widely used in scientific research due to its ability to selectively inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Therefore, the inhibition of PTP activity by TBrPA can lead to the modulation of these cellular processes, making it a useful tool in studying various diseases such as cancer, diabetes, and autoimmune disorders.

properties

Product Name

2,5,6-Tribromopyridin-3-ylamine

Molecular Formula

C5H3Br3N2

Molecular Weight

330.8 g/mol

IUPAC Name

2,5,6-tribromopyridin-3-amine

InChI

InChI=1S/C5H3Br3N2/c6-2-1-3(9)5(8)10-4(2)7/h1H,9H2

InChI Key

MGMIEMKTBDDMGW-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=C1Br)Br)Br)N

Canonical SMILES

C1=C(C(=NC(=C1Br)Br)Br)N

Origin of Product

United States

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